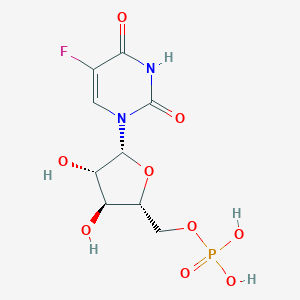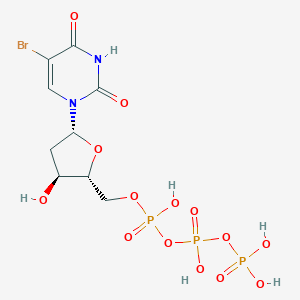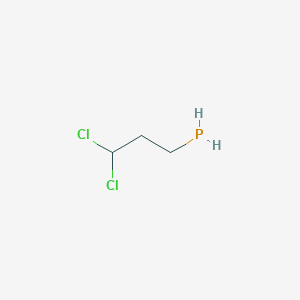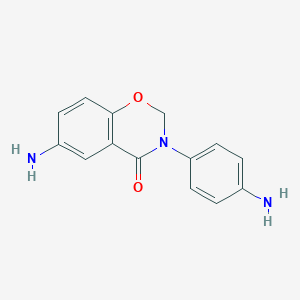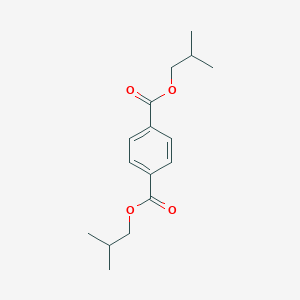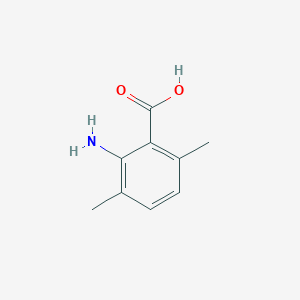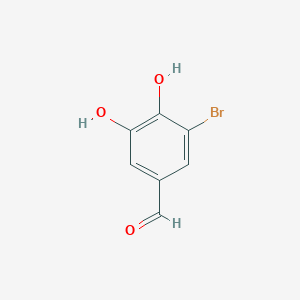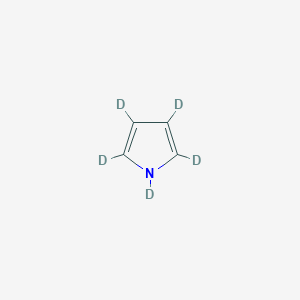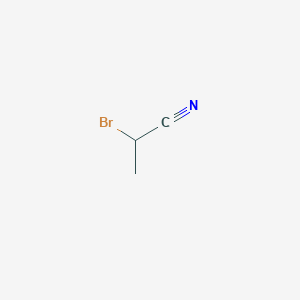
2-溴丙腈
描述
2-Bromopropionitrile, also known as 2-Bromopropanenitrile, is an organic compound with the molecular formula C3H4BrN. It is a colorless liquid with a strong, pungent odor. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
科学研究应用
2-Bromopropionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as an initiator in polymerization reactions.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
Target of Action
It has been used as an initiator in the atom transfer radical polymerization (atrp) of acrylonitrile . In this context, the compound interacts with a Yb-based catalyst .
Mode of Action
In the context of ATRP, 2-Bromopropionitrile acts as an initiator . It interacts with the Yb-based catalyst to initiate the polymerization of acrylonitrile
Biochemical Pathways
In the process of atrp, it contributes to the formation of polyacrylonitrile .
Pharmacokinetics
As a research chemical, it is primarily used in controlled laboratory settings .
Result of Action
The primary result of 2-Bromopropionitrile’s action in ATRP is the formation of polyacrylonitrile . Polyacrylonitrile is a versatile polymer used in various applications, including the production of synthetic fibers .
生化分析
Biochemical Properties
2-Bromopropionitrile plays a significant role in biochemical reactions, particularly as an initiator in ATRP. In this process, it interacts with enzymes and proteins that facilitate the polymerization of acrylonitrile. The compound acts as a radical initiator, generating radicals that propagate the polymerization reaction. The interaction with Yb-based catalysts and 2,2’-bipyridine as a ligand is crucial for the efficiency of this reaction .
Cellular Effects
2-Bromopropionitrile has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, 2-Bromopropionitrile can disrupt cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Bromopropionitrile exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by inducing conformational changes. The compound’s ability to generate radicals plays a crucial role in its mechanism of action, particularly in polymerization reactions. These radicals can interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromopropionitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to 2-Bromopropionitrile has been shown to cause cumulative effects on cellular function, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-Bromopropionitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 2-Bromopropionitrile can cause significant oxidative stress, liver damage, and alterations in metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Bromopropionitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 and glutathione S-transferase. The metabolism of 2-Bromopropionitrile can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-Bromopropionitrile is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to proteins and other cellular components, affecting its localization and accumulation. The distribution of 2-Bromopropionitrile within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Bromopropionitrile is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. The localization of 2-Bromopropionitrile can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromopropionitrile can be synthesized through the bromination of propionitrile. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, 2-Bromopropionitrile is produced by the bromination of propionitrile using bromine and a suitable catalyst. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify 2-Bromopropionitrile.
化学反应分析
Types of Reactions: 2-Bromopropionitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: It can be reduced to 2-propionitrile using reducing agents like lithium aluminum hydride.
Polymerization Reactions: It is used as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or amines are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as a solvent.
Polymerization: Catalysts such as copper bromide and ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine are used in ATRP.
Major Products:
Substitution: Products include 2-hydroxypropionitrile, 2-cyanopropionitrile, and 2-aminopropionitrile.
Reduction: The major product is 2-propionitrile.
Polymerization: The product is polyacrylonitrile.
相似化合物的比较
3-Bromopropionitrile: Similar in structure but with the bromine atom on the third carbon.
2-Chloropropionitrile: Similar but with a chlorine atom instead of bromine.
2-Bromo-2-methylpropionitrile: Similar but with an additional methyl group on the second carbon.
Uniqueness: 2-Bromopropionitrile is unique due to its specific reactivity and applications in polymerization reactions. Its ability to act as an initiator in ATRP makes it valuable in the synthesis of polymers with controlled molecular weights and architectures.
属性
IUPAC Name |
2-bromopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNYHMRMZOGVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941245 | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-82-4 | |
| Record name | Propanenitrile, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019481824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Bromopropionitrile in polymer chemistry?
A1: 2-Bromopropionitrile (BPN) is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP) reactions. [, , , , , , , , , , , , , , , ] This versatile technique allows for the controlled synthesis of polymers with predetermined molecular weights and narrow polydispersities. [, , , , , , , , , , , ]
Q2: How does the choice of ligand affect the polymerization of acrylonitrile using 2-Bromopropionitrile in ICAR ATRP?
A2: Research indicates that employing 2-Bromopropionitrile as the initiator and a copper catalyst complexed with either tris(2-pyridylmethyl)amine (TPMA) or N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) ligand in Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP) of acrylonitrile yields well-defined polyacrylonitrile. Notably, the CuBr2/TPMA catalyst system demonstrated superior performance in achieving narrower molecular weight distributions. []
Q3: Can you elaborate on the impact of solvent selection on the polymerization of acrylonitrile with 2-Bromopropionitrile?
A3: Studies have shown that the solvent significantly influences the ATRP of acrylonitrile using 2-Bromopropionitrile as the initiator. For instance, N,N-dimethylformamide (DMF) proved to be more effective than propylene carbonate and toluene, resulting in a shorter induction period and a faster polymerization rate. [] In the case of iron-mediated ATRP with a 2-[(diphenylphosphino)methyl]pyridine ligand, toluene provided better control over the polymerization compared to polar solvents. []
Q4: What is the significance of chain extension experiments in the context of ATRP using 2-Bromopropionitrile?
A4: Chain extension experiments serve as compelling evidence for the controlled/"living" nature of ATRP utilizing 2-Bromopropionitrile. These experiments involve using a pre-synthesized polymer with a bromine end group, derived from 2-Bromopropionitrile, as a macroinitiator to polymerize additional monomers. The successful addition of new monomer units, leading to increased molecular weight while maintaining a narrow dispersity, confirms the living character of the polymerization. [, , , ]
Q5: How does 2-Bromopropionitrile contribute to the synthesis of copolymers?
A5: 2-Bromopropionitrile serves as an effective initiator for the ATRP of various monomer combinations, leading to well-defined copolymers with controlled compositions and architectures. Researchers have successfully synthesized copolymers of acrylonitrile with monomers like ethyl methacrylate, [, ] n-butyl acrylate, [] 2-methoxyethyl acrylate, [] and styrene, [] highlighting the versatility of 2-Bromopropionitrile in copolymerization reactions.
Q6: Can 2-Bromopropionitrile be used with different catalyst systems in ATRP?
A6: Absolutely! Research demonstrates the successful application of 2-Bromopropionitrile with various ATRP catalyst systems. These include copper-based catalysts complexed with ligands like 2,2′-bipyridine, [, , , , ] N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, [, ] and hexamethylated tris(2-aminoethyl)amine, [] as well as iron-based catalysts with ligands like triphenylphosphine [] and 2-[(diphenylphosphino)methyl]pyridine. []
Q7: Beyond ATRP, are there other applications of 2-Bromopropionitrile in organic synthesis?
A7: Indeed! 2-Bromopropionitrile participates in reactions beyond ATRP. It acts as a reactant in the synthesis of phosphorus-containing triazole derivatives with potential insecticidal, acaricidal, and nematocidal properties. [] Furthermore, it serves as an alkyl halide component in one-pot sequential reactions involving azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) catalyzed by copper complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




